molecular formula C12H13BrO4 B1430565 Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate CAS No. 1461707-80-1

Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate

Cat. No.: B1430565
CAS No.: 1461707-80-1
M. Wt: 301.13 g/mol
InChI Key: VAKMHZJXRJMYHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate: is an organic compound with the molecular formula C₁₂H₁₃BrO₄. It is a versatile small molecule scaffold used in various scientific research applications. The compound is characterized by the presence of a bromo group, a formyl group, and a methyl group attached to a phenoxyacetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate typically involves the following steps:

    Bromination: The starting material, 4-methylphenol, undergoes bromination to introduce the bromo group at the 2-position.

    Formylation: The brominated intermediate is then subjected to formylation to introduce the formyl group at the 6-position.

    Esterification: The final step involves the esterification of the formylated intermediate with ethyl chloroacetate to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products:

    Oxidation: 2-(2-bromo-6-carboxy-4-methylphenoxy)acetate.

    Reduction: 2-(2-bromo-6-hydroxymethyl-4-methylphenoxy)acetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of their functions.

    Pathways Involved: The pathways involved depend on the specific application and target. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds:

Uniqueness:

  • The presence of both the bromo and formyl groups in specific positions on the phenoxyacetate moiety makes this compound a unique and versatile scaffold for various chemical transformations and applications.

Properties

IUPAC Name

ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO4/c1-3-16-11(15)7-17-12-9(6-14)4-8(2)5-10(12)13/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKMHZJXRJMYHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1Br)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801175907
Record name Acetic acid, 2-(2-bromo-6-formyl-4-methylphenoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801175907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461707-80-1
Record name Acetic acid, 2-(2-bromo-6-formyl-4-methylphenoxy)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461707-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-(2-bromo-6-formyl-4-methylphenoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801175907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.